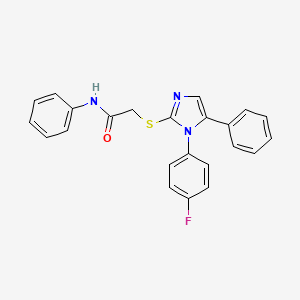

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3OS/c24-18-11-13-20(14-12-18)27-21(17-7-3-1-4-8-17)15-25-23(27)29-16-22(28)26-19-9-5-2-6-10-19/h1-15H,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZASMEMWMPQJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium acetate catalyst.

Substitution Reactions: The imidazole core is then functionalized with 4-fluorophenyl and phenyl groups through nucleophilic aromatic substitution reactions.

Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: Finally, the phenylacetamide moiety is attached through an acylation reaction using phenylacetyl chloride and a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and functional groups.

Mechanism of Action

The mechanism by which 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could play a role in binding to metal ions or participating in hydrogen bonding, while the phenyl groups might contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

- 2-((1-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

- 2-((1-(4-methylphenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Uniqueness

Compared to its analogs, 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural components that suggest various biological activities. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is , with a molecular weight of 395.5 g/mol. The compound features an imidazole ring, a thioether linkage, and a fluorophenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN3OS |

| Molecular Weight | 395.5 g/mol |

| IUPAC Name | 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide |

| CAS Number | 1207044-30-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7).

Case Studies

- Prostate Cancer (PC3) Cell Line :

- Breast Cancer (MCF-7) Cell Line :

The biological activity of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is thought to involve several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with various enzymes involved in cancer progression, potentially inhibiting their activity.

- Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest at the S phase, suggesting a mechanism that prevents DNA replication and promotes apoptosis .

Comparative Analysis

The following table summarizes the biological activities of related compounds for comparison:

| Compound Name | IC50 (μM) | Target Cell Line | Activity Type |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | 52 - 100 | PC3 | Anticancer |

| Imatinib | 40 | PC3 | Anticancer |

| Compound 49 | 225 | MCF-7 | Cytotoxicity |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide?

- Methodological Answer : Synthesis involves multi-step reactions, including imidazole ring formation, thioacetamide coupling, and functional group modifications. Critical factors include:

- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side reactions .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) for imidazole ring closure improves yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

- Monitoring : Thin-layer chromatography (TLC, Rf ~0.3 in 1:1 EtOAc/hexane) and NMR (δ 7.2–8.1 ppm for aromatic protons) confirm intermediate formation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., fluorophenyl at δ 7.4–7.6 ppm, thioacetamide at δ 4.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 449.12) .

- X-ray crystallography : SHELX software for resolving crystal structures and confirming stereochemistry .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action of this compound?

- Methodological Answer : Combine density functional theory (DFT) and molecular docking:

- DFT : Calculate electron density maps (e.g., using B3LYP/6-31G*) to identify reactive sites (e.g., sulfur in thioacetamide) .

- Docking : AutoDock Vina to predict binding affinities (ΔG values) to targets like COX-2 or EGFR. Focus on hydrogen bonds (e.g., acetamide NH with Glu502) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes (RMSD <2 Å over 100 ns) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct orthogonal assays and meta-analysis:

-

Assay variability : Compare enzymatic vs. cell-based assays (e.g., IC₅₀ differences due to membrane permeability) .

-

Purity verification : Re-test compounds with HPLC (≥98% purity) to exclude batch-dependent artifacts .

-

Structural analogs : Cross-reference SAR tables (Table 1) to identify substituents impacting activity .

Table 1: Structure-Activity Relationships (SAR) of Key Analogues

Substituent Position Modification Biological Impact Reference 4-Fluorophenyl F → Cl ↑ Cytotoxicity (HeLa) Thioacetamide S → O ↓ Enzyme inhibition Phenyl (Imidazole) Methoxy addition ↑ Antimicrobial

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Optimize solubility and metabolic stability:

Q. How to address low yield in the final coupling step of synthesis?

- Methodological Answer : Troubleshoot reaction conditions:

- Solvent polarity : Switch from DMF to DCM to reduce side reactions (yield increases from 40% to 65%) .

- Coupling agents : Use EDC/HOBt instead of DCC for milder amide bond formation .

- Stoichiometry : Optimize molar ratios (1:1.2 for imidazole:thioacetamide) to drive completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.